molecular formula C32H44O5 B1250954 (2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid

(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid

Cat. No. B1250954
M. Wt: 508.7 g/mol
InChI Key: XTFWFHCPBVMHAV-IIWQXAGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid is a natural product found in Rhabdastrella globostellata with data available.

Scientific Research Applications

Structural and Conformational Studies

  • Research into the structural and conformational aspects of similar compounds has been undertaken. For example, studies on 8- and 10-methyl-substituted 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes revealed their conformational characteristics and boat inversion barriers (Kamada & Yamamoto, 1980).

Synthesis and Structural Analysis

  • Research focusing on the synthesis and structural analysis of related compounds has been conducted. For instance, a study on the synthesis of 8- and 10-Methyl-substituted 8,9,10,11-Tetrahydro-7H-cycloocta[de]naphthalenes provided insights into the novel methods for synthesizing similar structures (Kamada, 1979).

Applications in Cancer Research

  • In cancer research, analogs of this compound have shown potential. For example, a study on rexinoids, including a compound with a similar structure, indicated their efficacy in preventing mammary cancers (Atigadda et al., 2015).

Application in Anti-Parkinson's Therapy

  • The compound has potential applications in neurodegenerative disease treatment. Research into analogs of this compound showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model (Gomathy et al., 2012).

Use in Chemical Synthesis and Molecular Studies

  • The compound and its analogs have been utilized in various chemical syntheses and molecular studies. For instance, the synthesis of new naphthyl ethers and their activity against DNA damage indicated potential therapeutic applications (Abdel-Wahab et al., 2009).

properties

Product Name

(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid

Molecular Formula

C32H44O5

Molecular Weight

508.7 g/mol

IUPAC Name

(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C32H44O5/c1-20(12-10-14-22(3)29(35)36)11-9-13-21(2)28-24(34)19-26-31(7)18-16-27(37-23(4)33)30(5,6)25(31)15-17-32(26,28)8/h9-14,25-27H,15-19H2,1-8H3,(H,35,36)/b12-10+,13-9+,20-11+,22-14+,28-21+/t25-,26-,27-,31-,32-/m0/s1

InChI Key

XTFWFHCPBVMHAV-IIWQXAGOSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)OC(=O)C)C)C)\C)/C=C/C=C(\C)/C(=O)O

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)OC(=O)C)C)C)C)C=CC=C(C)C(=O)O

synonyms

stellettin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid
Reactant of Route 2
(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid
Reactant of Route 3
(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid
Reactant of Route 4
(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid
Reactant of Route 5
(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid
Reactant of Route 6
(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid

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